molecular formula C11H11ClO2 B8371115 6-Methoxy-indane-1-carboxylic acid chloride CAS No. 108048-43-7

6-Methoxy-indane-1-carboxylic acid chloride

Cat. No.: B8371115
CAS No.: 108048-43-7
M. Wt: 210.65 g/mol
InChI Key: NXMNXEWKCSTFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-indane-1-carboxylic acid chloride is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

108048-43-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-1-carbonyl chloride

InChI

InChI=1S/C11H11ClO2/c1-14-8-4-2-7-3-5-9(11(12)13)10(7)6-8/h2,4,6,9H,3,5H2,1H3

InChI Key

NXMNXEWKCSTFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2C(=O)Cl)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-indane-1-carboxylic acid, 6.0 g (31 mmol), a compound of Formula 3, was dissolved in 50 ml of methylene chloride and reacted at ambient temperature with 4.0 ml (46 mmol) of oxalyl chloride in the presence of one drop of DMF. After 2 hours, the reaction mixture was brought to reflux and maintained for 15 minutes. It was then concentrated under vacuum and stirred for about 30 minutes, yielding 6-methoxy-indane-1-carboxylic acid chloride, which was sufficiently pure to be used for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.